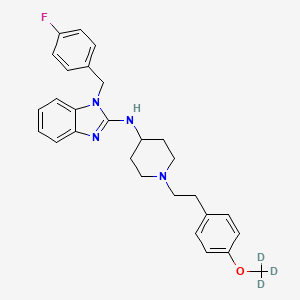

Astemizole-d3

Descripción general

Descripción

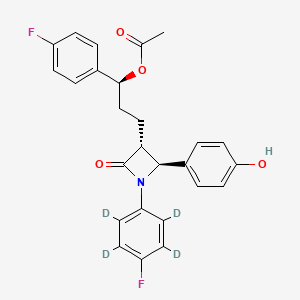

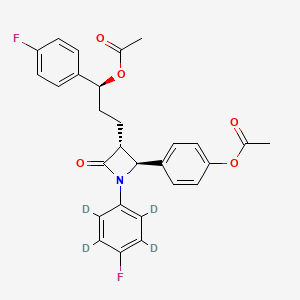

Astemizole-d3 is a labeled histamine H1-receptor antagonist . It’s a second-generation antihistamine used to treat allergy symptoms . It was withdrawn from the market in 1999 due to the potential to cause arrhythmias at high doses, especially when taken with CYP inhibitors or grapefruit juice .

Molecular Structure Analysis

This compound has a molecular formula of C28H28D3FN4O . The average molecular weight is 461.59 . The structure of Astemizole, the non-deuterated form, is available in various databases .

Physical And Chemical Properties Analysis

This compound has a molecular formula of C28H28D3FN4O and an average molecular weight of 461.59 . More specific physical and chemical properties are not provided in the search results.

Aplicaciones Científicas De Investigación

Astemizole, when metabolized in human liver microsomes, produces multiple metabolites. Unlike terfenadine, another H1 receptor antagonist, astemizole's metabolism involves multiple P450 isozymes, suggesting a distinct pharmacokinetic profile which could influence drug interactions (Matsumoto & Yamazoe, 2001).

Astemizole demonstrates potential in cancer therapy. In vivo studies show enhanced antineoplastic effects against breast tumors when combined with calcitriol. This dual therapy targets the oncogenic ether-à-go-go-1 potassium channel (EAG1) by inhibiting its expression and blocking ion currents (García-Quiroz et al., 2014).

In cultured rat hepatocytes, astemizole undergoes avid uptake and biotransformation, predominantly forming glucuronoconjugated metabolites. This research highlights the drug's cellular uptake and metabolic pathways, essential for understanding its pharmacokinetics (Waterkeyn et al., 1987).

Astemizole synergizes with calcitriol to inhibit CYP24A1 and upregulate the vitamin D receptor (VDR), demonstrating potential for breast cancer therapy. This combination targets Eag1 and modulates gene expression related to cell proliferation and apoptosis (García-Quiroz et al., 2012).

Astemizole disrupts the EZH2-embryonic ectoderm development (EED) protein-protein interaction, presenting a novel cancer therapeutic strategy. Structural analysis has guided the development of new small-molecule PRC2 inhibitors targeting this interaction (Du et al., 2021).

Astemizole potentiates the growth-inhibitory activity of doxorubicin in doxorubicin-resistant leukemia cells, suggesting its potential role in overcoming multidrug resistance in cancer therapy (Ishikawa et al., 2000).

Mecanismo De Acción

Target of Action

Astemizole-d3 primarily targets the H1 histamine receptors . These receptors are found in various parts of the body, including the gastrointestinal tract, uterus, large blood vessels, and bronchial muscle . The H1 histamine receptors play a crucial role in mediating allergic reactions and inflammatory responses.

Mode of Action

This compound acts as an antagonist at the H1 histamine receptors . It competes with histamine for binding at these receptor sites . This competition results in a reversible binding of this compound to the H1 receptors, which suppresses the formation of edema, flare, and pruritus resulting from histaminic activity .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the histamine pathway . By binding to the H1 histamine receptors, this compound inhibits the action of histamine, a key mediator of allergic reactions. This results in a reduction of allergy symptoms.

Pharmacokinetics

This compound undergoes extensive first-pass metabolism . Maximum plasma concentrations of this compound and its metabolites occur 1 to 4 hours after single oral doses . The pharmacokinetics of this compound allow for once-daily dosing due to its long elimination half-lives .

Result of Action

The primary result of this compound’s action is the relief of allergy symptoms . By blocking the H1 histamine receptors, this compound suppresses the typical symptoms of an allergic reaction, such as edema, flare, and pruritus . It has been shown to be effective in relieving symptoms of seasonal and perennial allergic rhinitis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it was withdrawn from the market due to the potential to cause arrhythmias at high doses, especially when taken with CYP inhibitors or grapefruit juice . This suggests that the efficacy and safety of this compound can be affected by the presence of certain substances in the body’s internal environment.

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Astemizole-d3, like its parent compound Astemizole, is a second-generation H1-receptor antagonist . It competes with histamine for binding at H1-receptor sites in the GI tract, uterus, large blood vessels, and bronchial muscle . This reversible binding of this compound to H1-receptors suppresses the formation of edema, flare, and pruritus resulting from histaminic activity .

Cellular Effects

This compound has been shown to inhibit human hepatocellular carcinoma (HCC) cell proliferation and induce apoptosis . The subcellular Eag1 protein localization was modified by this compound in the HepG2 cells . It has also been found that this compound does not inhibit α-syn aggregation in vitro even at a high molar ratio but inhibits the assembly of Aβ aggregates .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its competition with histamine for binding at H1-receptor sites . This binding suppresses histaminic activity, thereby alleviating allergy symptoms . In the context of cancer, this compound has been shown to modify the subcellular localization of Eag1 protein in HepG2 cells, which may contribute to its anticancer effects .

Temporal Effects in Laboratory Settings

Studies on Astemizole, the parent compound, suggest that it has a long-acting effect

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. Studies on Astemizole have shown that it inhibits tumor growth in mice without producing obvious side effects

Metabolic Pathways

Astemizole, the parent compound, is known to be metabolized by CYP2J2, primarily expressed in the intestines

Transport and Distribution

This compound is known to be a valuable tool for studying the distribution, elimination, and interaction of Astemizole with various enzymes and receptors .

Subcellular Localization

Studies on Astemizole have shown that it modifies the subcellular localization of Eag1 protein in HepG2 cells

Propiedades

IUPAC Name |

1-[(4-fluorophenyl)methyl]-N-[1-[2-[4-(trideuteriomethoxy)phenyl]ethyl]piperidin-4-yl]benzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31FN4O/c1-34-25-12-8-21(9-13-25)14-17-32-18-15-24(16-19-32)30-28-31-26-4-2-3-5-27(26)33(28)20-22-6-10-23(29)11-7-22/h2-13,24H,14-20H2,1H3,(H,30,31)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXDALQBWZGODGZ-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCN2CCC(CC2)NC3=NC4=CC=CC=C4N3CC5=CC=C(C=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC=C(C=C1)CCN2CCC(CC2)NC3=NC4=CC=CC=C4N3CC5=CC=C(C=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31FN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20675638 | |

| Record name | 1-[(4-Fluorophenyl)methyl]-N-[1-(2-{4-[(~2~H_3_)methyloxy]phenyl}ethyl)piperidin-4-yl]-1H-benzimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189961-39-4 | |

| Record name | 1-[(4-Fluorophenyl)methyl]-N-[1-(2-{4-[(~2~H_3_)methyloxy]phenyl}ethyl)piperidin-4-yl]-1H-benzimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

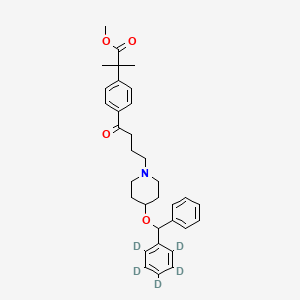

![Methyl 2-[4-(4-bromobut-1-yn-1-yl)phenyl]-2-methylpropanoate](/img/structure/B564880.png)

![4-[4-(Diphenylmethoxy)-1-piperidinyl]-1-[4-[(2-hydroxy-1,1-dimethyl)ethyl]phenyl]butyne](/img/structure/B564881.png)

![4-[4-(Diphenylmethoxy-d5)-1-piperidinyl]-1-[4-[(2-hydroxy-1,1-dimethyl)ethyl]phenyl]butyne](/img/structure/B564882.png)